The compound "[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine" represents a class of molecules that have garnered interest in the pharmaceutical and medicinal chemistry fields due to their potential therapeutic applications. While the provided data does not directly discuss this specific compound, it does include information on structurally related molecules that can offer insights into the behavior and applications of similar compounds. For instance, the synthesis and biological evaluation of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have shown significant analgesic and anti-inflammatory properties1. Additionally, the molecule "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" has been identified as a potential alpha-2-imidazoline receptor agonist with antihypertensive effects2. These findings provide a foundation for understanding the potential mechanism of action and applications of the compound .
Based on the analgesic and anti-inflammatory properties observed in the amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid, it is plausible that "[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine" could find applications in the treatment of pain and inflammation1. The non-COX inhibitory mechanism could offer an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), potentially reducing the risk of side effects associated with COX inhibition.
The alpha-2-imidazoline receptor agonism demonstrated by "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" suggests that the compound may also have antihypertensive properties2. If "[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine" shares this mechanism, it could be developed as a novel antihypertensive agent, potentially offering benefits over existing medications.
CAY10434 is classified as an alkylaryl imidazole derivative. It is recognized for its pharmacological activity as an inhibitor of the 20-hydroxyeicosatetraenoic acid synthase enzyme. This compound is particularly relevant in studies involving arachidonic acid metabolism and its implications in vascular biology and renal function. The formal name for CAY10434 is 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, and its molecular formula is with a molecular weight of 360.3 g/mol .
The synthesis of CAY10434 involves several key steps:
The synthesis often employs solvents such as ethanol or dimethyl sulfoxide (DMSO) for optimal solubility during reactions .
CAY10434's molecular structure includes:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are typically used to confirm the structure and purity of CAY10434 .
CAY10434 participates in various chemical reactions primarily related to its inhibition mechanism:
The mechanism by which CAY10434 exerts its effects involves:
CAY10434 exhibits several notable physical and chemical properties:
CAY10434 has several scientific applications:
Cytochrome P450 4A11 operates as the principal ω-hydroxylase responsible for the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid in human tissues. This microsomal enzyme exhibits stringent regioselectivity, catalyzing the terminal (ω) hydroxylation of arachidonic acid with a catalytic efficiency (V~max~/K~m~) exceeding that of other human cytochrome P450 isoforms for this reaction. Structural analyses reveal that Cytochrome P450 4A11 possesses a distinctive active site topology characterized by a covalently bound heme moiety—an unusual feature mediated by an ester linkage between a glutamate residue on the I-helix and a methyl substituent on the heme B ring. This structural arrangement rigidifies the active site, conferring exceptional regiocontrol for ω-hydroxylation over alternative oxidation positions [5] [9].
The enzymatic activity of Cytochrome P450 4A11 demonstrates substrate specificity that extends beyond arachidonic acid to include medium-chain fatty acids (C10-C16), though its physiological relevance primarily resides in 20-hydroxyeicosatetraenoic acid generation. Expression profiling establishes Cytochrome P450 4A11 as predominantly hepatic and renal, with quantification studies reporting specific contents of 48±28 pmol/mg protein in human liver microsomes and 32±18 pmol/mg protein in renal cortex microsomes. This tissue distribution aligns with the established roles of 20-hydroxyeicosatetraenoic acid in hepatic metabolic functions and renal vascular and tubular physiology [3] [5] [8].
Table 1: Tissue-Specific Expression and Function of Cytochrome P450 4A11
Tissue | Expression Level | Primary Function | Regulatory Factors |
---|---|---|---|
Liver | High (280.4 RPKM) | Fatty acid ω-oxidation, 20-HETE synthesis in hepatocytes | PPARα agonists (fibrates), fasting states |
Kidney | Moderate (130.2 RPKM) | Renal vascular tone modulation, tubuloglomerular feedback | Androgens, angiotensin II, nitric oxide |
Vasculature | Low but significant | Myogenic response, vasoconstriction | Shear stress, endothelin-1 |
Brain | Detectable in microvasculature | Cerebral blood flow autoregulation | Hypoxia, hypertension |
Genetic polymorphisms in the Cytochrome P450 4A11 gene significantly influence enzymatic activity and disease susceptibility. The T8590C (rs1126742) variant represents a functionally consequential single nucleotide polymorphism, resulting in diminished 20-hydroxyeicosatetraenoic acid production capacity. Population studies demonstrate this variant associates with essential hypertension, coronary artery disease, and ischemic stroke susceptibility across diverse ethnic cohorts. Mechanistically, the T8590C polymorphism reduces enzyme stability and catalytic turnover, establishing a direct genotype-phenotype linkage between Cytochrome P450 4A11 dysfunction and cardiovascular disease pathogenesis [3] [8] [9].
Transcriptional regulation of Cytochrome P450 4A11 occurs predominantly through peroxisome proliferator-activated receptor alpha activation. Unlike the robust induction observed in rodent models, human Cytochrome P450 4A11 exhibits modest (1.5-4 fold) responsiveness to peroxisome proliferator-activated receptor alpha agonists such as fibrates, attributable to lower hepatic peroxisome proliferator-activated receptor alpha expression in humans relative to rodents. This regulatory mechanism connects 20-hydroxyeicosatetraenoic acid biosynthesis to metabolic states involving fatty acid mobilization, positioning the Cytochrome P450 4A11/20-hydroxyeicosatetraenoic acid axis as a crucial node in lipid homeostasis [5] [7].
20-hydroxyeicosatetraenoic acid functions as a potent signaling eicosanoid with context-dependent physiological and pathological actions. The identification of G protein-coupled receptor 75 as a high-affinity receptor for 20-hydroxyeicosatetraenoic acid has revolutionized understanding of its cellular actions, elucidating mechanisms underlying its involvement in vascular dysfunction, renal pathogenesis, and oncogenesis. G protein-coupled receptor 75 activation triggers diverse intracellular signaling cascades, including phosphatidylinositol 3-kinase/Akt and Ras/mitogen-activated protein kinase pathways, which mediate cellular proliferation, migration, and inflammatory responses in a cell-type-specific manner [1] [7] [9].
Table 2: Pathophysiological Mechanisms of 20-hydroxyeicosatetraenoic Acid in Disease Processes
Disease Process | Key Molecular Mechanisms | Consequences | Experimental Evidence |
---|---|---|---|
Atherosclerosis | Endothelial dysfunction, ROS generation, vascular smooth muscle cell proliferation, inflammation | Increased vascular resistance, hypertension, plaque formation | Elevated 20-HETE in CVD models; association of CYP4A11 variants with hypertension |
Renal Dysfunction | Tubuloglomerular feedback impairment, sodium reabsorption enhancement, RAAS activation | Hypertension, proteinuria, glomerular injury | 20-HETE reduction protects against puromycin-induced glomerular injury |
Hepatic Steatosis | PPARα activation, lipid accumulation, inflammatory cell infiltration | MASLD progression to steatohepatitis and fibrosis | CYP4A11/GPR75 axis upregulation in MASLD patients |
Cancer Metastasis | Angiogenesis stimulation, tumor cell proliferation, migration via PI3K/Akt | Breast cancer progression, therapeutic resistance | CYP2U1 overexpression in breast cancer; 20-HETE mitogenicity |
In atherosclerosis and cardiovascular disease, 20-hydroxyeicosatetraenoic acid exerts predominantly detrimental effects. It functions as a powerful vasoconstrictor by inhibiting calcium-activated potassium channels in vascular smooth muscle cells, thereby increasing vascular tone and peripheral resistance. Beyond its acute hemodynamic actions, 20-hydroxyeicosatetraenoic acid promotes endothelial dysfunction through increased reactive oxygen species generation and reduced nitric oxide bioavailability. These actions create a pro-inflammatory vascular microenvironment conducive to atherosclerotic plaque development. Clinical studies substantiate these mechanisms, demonstrating elevated 20-hydroxyeicosatetraenoic acid levels in hypertensive patients and association of Cytochrome P450 4A11 loss-of-function variants with increased stroke risk [2] [8] [9].
Renal pathophysiology involves complex, segment-specific actions of 20-hydroxyeicosatetraenoic acid. In the proximal tubule and thick ascending limb, 20-hydroxyeicosatetraenoic acid inhibits sodium-potassium-2 chloride cotransporter activity, promoting natriuresis. Conversely, in the renal microvasculature, it induces potent vasoconstriction of afferent arterioles, sensitizing the renal vasculature to pressor agents and enhancing tubuloglomerular feedback. These actions become maladaptive in disease states, contributing to hypertension-induced glomerular injury and proteinuria. Experimental models demonstrate that 20-hydroxyeicosatetraenoic acid reduction protects against glomerular permeability alterations induced by transforming growth factor beta, while 20-hydroxyeicosatetraenoic acid mimetics exacerbate renal damage in renovascular disease [8] [9].
The role of 20-hydroxyeicosatetraenoic acid in metabolic-dysfunction-associated steatosis liver disease progression has been elucidated through recent clinical investigations. During metabolic-dysfunction-associated steatosis liver disease advancement from simple steatosis to steatohepatitis, Cytochrome P450 4A11 expression and 20-hydroxyeicosatetraenoic acid synthesis increase significantly, correlating with peroxisome proliferator-activated receptor alpha activation and hepatic lipid accumulation. Intriguingly, cirrhosis exhibits diminished Cytochrome P450 4A11 and G protein-coupled receptor 75 expression, followed by renewed elevation in hepatocellular carcinoma, suggesting stage-specific roles in disease progression. The G protein-coupled receptor 75 axis activation promotes hepatic stellate cell proliferation and extracellular matrix deposition, driving portal hypertension through intrahepatic vasoconstriction [1] [7].
20-hydroxyeicosatetraenoic acid exhibits potent tumor-promoting activities through G protein-coupled receptor 75-mediated signaling. In breast cancer models, 20-hydroxyeicosatetraenoic acid stimulates angiogenesis, tumor cell proliferation, and metastatic dissemination via phosphatidylinositol 3-kinase/Akt and Ras/mitogen-activated protein kinase pathways. Clinical correlative studies reveal overexpression of cytochrome P450 enzymes involved in 20-hydroxyeicosatetraenoic acid biosynthesis, including Cytochrome P450 4Z1 and Cytochrome P450 2U1, in malignant breast tissue. Additionally, population genetics evidence demonstrates that G protein-coupled receptor 75 loss-of-function variants confer protection against obesity and hepatic steatosis, underscoring the metabolic influence of this signaling axis in cancer predisposition [1] [7] [9].
The compelling pathophysiological contributions of 20-hydroxyeicosatetraenoic acid across multiple disease domains establish Cytochrome P450 4A11 as a rational therapeutic target. Selective inhibition of this enzyme offers distinct advantages over broader cytochrome P450 inhibition or downstream receptor blockade, potentially mitigating compensatory mechanisms and preserving physiological 20-hydroxyeicosatetraenoic acid functions in other tissues. The therapeutic rationale encompasses several key considerations derived from recent investigations into the Cytochrome P450 4A11/20-hydroxyeicosatetraenoic acid/G protein-coupled receptor 75 axis [5] [7].
Enzyme kinetics studies reveal that Cytochrome P450 4A11 operates at sub-saturating substrate concentrations in vivo, rendering 20-hydroxyeicosatetraenoic acid production highly sensitive to enzyme inhibition. This kinetic vulnerability suggests that even partial inhibition could substantially reduce 20-hydroxyeicosatetraenoic acid biosynthesis. Furthermore, the tissue-specific expression pattern of Cytochrome P450 4A11—predominantly hepatic and renal—enables targeted modulation of pathological 20-hydroxyeicosatetraenoic acid overproduction in diseased organs while potentially sparing physiological functions in other compartments. This contrasts with G protein-coupled receptor 75 blockade, which would uniformly inhibit 20-hydroxyeicosatetraenoic acid signaling across all tissues [5] [8].
The feedback regulation within the Cytochrome P450 4A11/20-hydroxyeicosatetraenoic acid/G protein-coupled receptor 75 axis presents another compelling argument for enzyme targeting. Clinical evidence from cirrhotic livers demonstrates that elevated 20-hydroxyeicosatetraenoic acid downregulates both Cytochrome P450 4A11 and G protein-coupled receptor 75 expression via G protein-coupled receptor 75-mediated signaling. This autoregulatory loop suggests that pharmacological Cytochrome P450 4A11 inhibition might amplify its own effects by preventing compensatory receptor downregulation. Such intrinsic amplification mechanisms enhance the attractiveness of Cytochrome P450 4A11 as a therapeutic target [1] [7].
Structural biology insights provide a foundation for selective inhibitor design. Comparative analysis of cytochrome P450 isoforms reveals unique features in the Cytochrome P450 4A11 active site, including distinct loop conformations and access channels that differ from closely related enzymes such as Cytochrome P450 4F2. These structural variations create opportunities for developing isoform-selective inhibitors that minimize off-target effects on other cytochrome P450 enzymes involved in drug metabolism or physiological eicosanoid homeostasis. Recent advances in cytochrome P450 crystallography, exemplified by studies of Cytochrome P450 3A4 inhibition, demonstrate the feasibility of exploiting subtle active site differences for selective pharmacological intervention [5] [6].
The disease stage-dependent alterations in Cytochrome P450 4A11 expression further support its therapeutic targeting. In metabolic-dysfunction-associated steatosis liver disease progression, Cytochrome P450 4A11 overexpression during steatohepatitis creates a therapeutic window for inhibition, while its subsequent decline in cirrhosis suggests alternative mechanisms dominate this stage. Similarly, renewed Cytochrome P450 4A11 elevation in hepatocellular carcinoma indicates potential application in oncology. This dynamic expression profile enables context-dependent intervention strategies, potentially enhancing therapeutic efficacy while limiting adverse effects [1] [7].
Table 3: Comparative Analysis of Therapeutic Targeting Strategies for the 20-hydroxyeicosatetraenoic Acid Pathway
Therapeutic Approach | Mechanistic Basis | Advantages | Limitations |
---|---|---|---|
CYP4A11 Inhibition (e.g., CAY10434) | Direct reduction of 20-HETE biosynthesis | Tissue-specific effect amplification via feedback loops, kinetic vulnerability | Potential interference with fatty acid homeostasis |
GPR75 Antagonism | Blockade of 20-HETE receptor signaling | Uniform pathway inhibition across tissues | Disruption of potential physiological 20-HETE functions |
20-HETE Synthesis Inhibitors (e.g., HET0016) | Broad suppression of CYP4-mediated production | Extensive preclinical validation | Non-selective for CYP4 isoforms, off-target effects |
PPARα Modulation | Transcriptional regulation of CYP4A11 expression | Influence on lipid metabolism beyond 20-HETE | Complex effects on multiple metabolic pathways |
Emerging clinical evidence underscores the translational potential of Cytochrome P450 4A11 inhibition. Genetic association studies reveal that Cytochrome P450 4A11 variants with diminished activity correlate with reduced incidence of hepatic steatosis and obesity-related complications. Similarly, G protein-coupled receptor 75 truncating variants confer substantial protection against obesity and metabolic sequelae in human populations. These natural experiments validate the 20-hydroxyeicosatetraenoic acid pathway as a modifier of human disease and suggest that pharmacological modulation might replicate these protective effects. The convergence of genetic epidemiology and molecular pathophysiology provides a robust foundation for therapeutic development focused on Cytochrome P450 4A11 inhibition [1] [7] [9].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8